![molecular formula C11H12N2O B069914 [4-(2-Methylimidazol-1-yl)phenyl]methanol CAS No. 167758-58-9](/img/structure/B69914.png)
[4-(2-Methylimidazol-1-yl)phenyl]methanol
概要
説明
[4-(2-Methylimidazol-1-yl)phenyl]methanol: is an organic compound with the molecular formula C11H12N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylimidazol-1-yl)phenyl]methanol typically involves the reaction of 2-methylimidazole with a suitable benzyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the benzyl halide, followed by reduction to yield the methanol derivative .
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: [4-(2-Methylimidazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
科学的研究の応用
Chemistry:
Biology and Medicine:
Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: The compound can potentially inhibit enzymes that are crucial for the survival of pathogens, making it a candidate for drug development.
Industry:
作用機序
The mechanism of action of [4-(2-Methylimidazol-1-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound may interact with cellular membranes, disrupting their function and leading to antimicrobial effects .
類似化合物との比較
- [4-(1H-Imidazol-1-yl)phenyl]methanol
- [4-(2-Ethylimidazol-1-yl)phenyl]methanol
- [4-(2-Propylimidazol-1-yl)phenyl]methanol
Uniqueness:
- Substituent Effects: The presence of the 2-methyl group on the imidazole ring in [4-(2-Methylimidazol-1-yl)phenyl]methanol can influence its reactivity and binding properties compared to other imidazole derivatives.
- Biological Activity: The specific substitution pattern may enhance its antimicrobial or enzyme inhibitory activities, making it a unique candidate for further research .
特性
IUPAC Name |
[4-(2-methylimidazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEGKOWEHCVONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471301 | |
| Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167758-58-9 | |
| Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

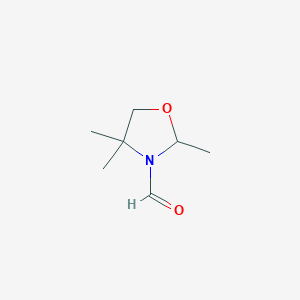
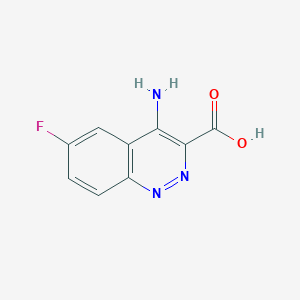
![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)
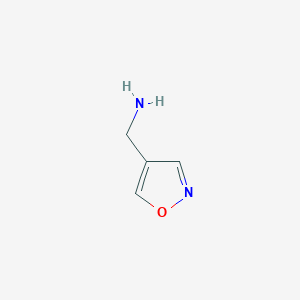
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)

![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
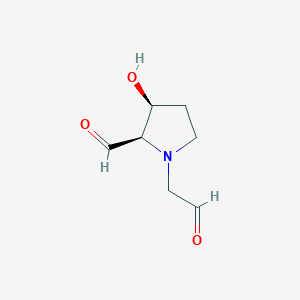
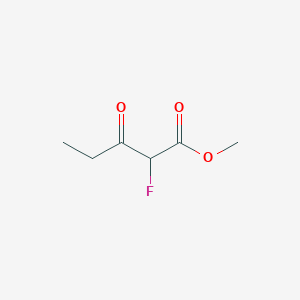

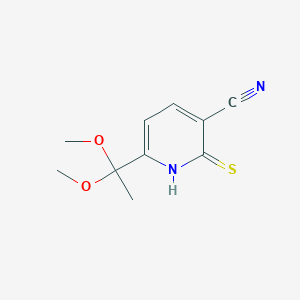
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
